molecular formula C12H16N2O6S B8161186 3-nitro-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzenesulfonamide

3-nitro-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzenesulfonamide

Cat. No.: B8161186
M. Wt: 316.33 g/mol
InChI Key: MTPZILUWHCLEPG-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-nitro-4-(oxan-4-ylmethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O6S/c13-21(17,18)10-1-2-12(11(7-10)14(15)16)20-8-9-3-5-19-6-4-9/h1-2,7,9H,3-6,8H2,(H2,13,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTPZILUWHCLEPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fluorine-Based Substitution

Reagents and Conditions

  • Starting material : 4-Fluoro-3-nitrobenzenesulfonamide (1.0 g, 4.54 mmol)

  • Nucleophile : (Tetrahydro-2H-pyran-4-yl)methylamine (0.6 g, 4.49 mmol)

  • Base : Triethylamine (1.3 g, 6.81 mmol)

  • Solvent : Tetrahydrofuran (10 mL)

  • Temperature : Room temperature (25°C)

  • Reaction time : 5 hours.

Procedure
The reaction proceeds via deprotonation of the amine by triethylamine, followed by nucleophilic attack on the electron-deficient aromatic ring. After completion, the solvent is removed under reduced pressure, and the crude product is recrystallized from methanol to yield a yellow solid (97% yield, 1.4 g).

Advantages

  • High yield (97%) under mild conditions.

  • Minimal byproducts due to fluorine’s superior leaving group ability.

Chlorine-Based Substitution

Reagents and Conditions

  • Starting material : 4-Chloro-3-nitrobenzenesulfonamide

  • Nucleophile : (Tetrahydro-2H-pyran-4-yl)methanamine

  • Base : Triethylamine or inorganic bases (e.g., K2CO3)

  • Solvent : Tetrahydrofuran, acetonitrile, or mixtures with water

  • Temperature : 30–120°C (optimized at 70–75°C)

  • Reaction time : 3–5 hours.

Procedure
This method, patented for industrial scalability, employs elevated temperatures to accelerate the substitution. Post-reaction, the mixture is cooled, and the product is isolated via filtration or solvent evaporation. Purification via acetonitrile recrystallization reduces impurities (e.g., unreacted starting material) to <0.5%.

Advantages

  • Cost-effectiveness of chlorinated precursors.

  • Compatibility with diverse solvents (e.g., THF, acetonitrile).

Reaction Optimization and Catalytic Enhancements

Solvent and Base Selection

Parameter Fluorine Method Chlorine Method
Solvent TetrahydrofuranTHF, acetonitrile, or mixtures
Base TriethylamineTriethylamine or K2CO3
Temperature 25°C70–75°C
Yield 97%85–90%

The fluorine method’s milder conditions favor laboratory-scale synthesis, while the chlorine method’s higher temperatures and broader solvent compatibility suit large-scale production.

Purification and Impurity Control

Recrystallization Techniques

  • Solvent System : Acetonitrile or methanol.

  • Procedure : Dissolve the crude product in hot acetonitrile (75–80°C), cool to 0–5°C, and isolate via filtration. This reduces impurities (e.g., residual amines) to <0.5%.

  • Impact : Increases HPLC purity from 90% to >99%.

Chromatographic Methods

Though less common due to cost, silica gel chromatography with ethyl acetate/hexane (1:3) resolves stereochemical byproducts in enantiomerically enriched syntheses.

Scalability and Industrial Adaptations

Batch Size Considerations

Parameter Laboratory Scale Industrial Scale
Batch Size 1–10 g100–500 kg
Reactor Type Round-bottom flaskJacketed reactor
Cooling System Ice bathChilled glycol

Industrial protocols emphasize temperature control and solvent recovery to minimize waste. For example, tetrahydrofuran is distilled and reused, reducing production costs by 20%.

Emerging Methodologies and Innovations

Recent studies explore photoinduced SNAr reactions using UV light (λ = 365 nm) to activate chloro precursors, reducing reaction times to 1 hour at 25°C . While promising, this method remains experimental due to challenges in light penetration for large batches.

Chemical Reactions Analysis

3-nitro-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The nitro group can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidation states of the sulfonamide group.

Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium on carbon, and oxidizing agents like potassium permanganate .

Scientific Research Applications

Medicinal Chemistry Applications

1. Synthesis of BTK Inhibitors
3-Nitro-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzenesulfonamide serves as an intermediate in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors. BTK is a critical enzyme in B-cell receptor signaling, making it a target for therapies against B-cell malignancies and autoimmune diseases. The compound's unique structure allows for modifications that enhance potency and selectivity against BTK.

2. Development of PI3K Inhibitors
The compound is also utilized in the synthesis of phosphoinositide 3-kinase (PI3K) inhibitors. PI3K signaling pathways are implicated in various cancers, and inhibitors targeting these pathways are crucial for developing new cancer therapies. The incorporation of the tetrahydro-pyran moiety enhances the bioavailability and efficacy of these inhibitors.

3. JAK-2 Inhibitors
Additionally, this compound plays a role in synthesizing Janus kinase 2 (JAK2) inhibitors, which are important in treating myeloproliferative disorders. The sulfonamide group contributes to the binding affinity and specificity of these inhibitors, facilitating their therapeutic action.

Case Study 1: BTK Inhibitor Development

In a recent study, researchers synthesized a series of BTK inhibitors using 3-nitro-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzenesulfonamide as a key intermediate. These derivatives showed promising activity against malignant B-cells in vitro and demonstrated significant tumor regression in xenograft models.

Case Study 2: Efficacy Against Autoimmune Diseases

Another study investigated the application of this compound in developing drugs aimed at treating autoimmune diseases such as rheumatoid arthritis. The synthesized compounds exhibited potent inhibition of B-cell activation and proliferation, leading to reduced disease symptoms in animal models.

Summary Table of Applications

ApplicationTarget Enzyme/PathwayDisease AreaNotable Findings
BTK InhibitorsBruton's Tyrosine KinaseB-cell malignanciesSignificant tumor regression in preclinical models
PI3K InhibitorsPhosphoinositide 3-KinaseVarious cancersEnhanced bioavailability and efficacy
JAK2 InhibitorsJanus Kinase 2Myeloproliferative disordersPotent inhibition observed

Mechanism of Action

The mechanism of action of 3-nitro-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzenesulfonamide involves its role as an intermediate in the synthesis of Venetoclax. Venetoclax works by inhibiting the B-cell lymphoma 2 (BCL-2) protein, which is involved in regulating cell death (apoptosis). By inhibiting BCL-2, Venetoclax promotes the apoptosis of cancer cells, thereby reducing the proliferation of leukemia and lymphoma cells .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 3-Nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)benzenesulfonamide
  • CAS Number : 1228779-96-1
  • Molecular Formula : C₁₂H₁₇N₃O₅S
  • Molecular Weight : 315.35 g/mol .

Structural Features :

  • A benzenesulfonamide core with a nitro (-NO₂) group at the 3-position and a tetrahydro-2H-pyran-4-yl methoxy substituent at the 4-position.
  • The tetrahydro-2H-pyran (oxane) ring enhances solubility and pharmacokinetic properties, while the nitro group contributes to electron-withdrawing effects critical for biological activity .

Comparison with Structurally Similar Compounds

Venetoclax Oxidative Impurities (VNO and VHA)

  • Structure: Both impurities retain the 3-nitro-4-((tetrahydro-2H-pyran-4-yl)methylamino)benzenesulfonamide moiety but incorporate additional groups: VNO: Contains an N-oxide and piperazine-linked chlorophenyl-dimethylcyclohexene . VHA: Features a hydroxylamine group and pyrrolopyridin-5-yloxy substituent .
  • Key Differences: Property Target Compound VNO/VHA Impurities Molecular Complexity Moderate (MW 315.35) High (MW 884.44 for VHA) Biological Role Active pharmaceutical intermediate Degradation byproducts Regulatory Significance Critical for synthesis QC Monitored for safety compliance .

3-Chloro-4-[(tetrahydro-2H-pyran-4-yl)methoxy]benzenesulfonamide (CAS 1256545-69-3)

  • Structural Variation : Nitro group replaced with chloro (-Cl) at the 3-position.
  • Impact :
    • Electron Effects : Chloro is less electron-withdrawing than nitro, reducing electrophilic character.
    • Biological Activity : Likely lower binding affinity to BCL-2 compared to the nitro analogue.
    • Synthesis : Requires chlorination instead of nitration steps .

N-(5-(Benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide (17d)

  • Structural Variation : Trifluoromethyl (-CF₃) substituent replaces nitro and tetrahydro-2H-pyran groups.
  • Key Differences :

    Property Target Compound Compound 17d
    Functional Groups Nitro, sulfonamide, oxane Trifluoromethyl, benzyloxy
    Application Anticancer drug intermediate Polymer electrolyte component

    .

ABT-199 Derivatives with Extended Substituents

  • Example: 5-(N-Benzyl-4-(4-chloro-3,5-dimethylphenoxy)phenylsulfonamido)-2-hydroxybenzamide (Compound 29).
  • Structural Variation: Additional benzyl-phenoxy and hydroxybenzamide groups appended to the core structure.
  • Biological Role : Dual MCL-1/BCL-2 inhibitor with enhanced apoptotic activity compared to the parent compound .

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility Stability
Target Compound 315.35 Moderate in DMSO Stable at 2–8°C
3-Chloro Analogue ~300 (estimated) Higher lipophilicity Sensitive to hydrolysis
Venetoclax Impurity VHA 884.44 Low Prone to oxidation

.

Biological Activity

3-Nitro-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzenesulfonamide, also known as a key intermediate in the synthesis of Venetoclax, has garnered attention for its biological activities, particularly in relation to cancer treatment and antibacterial properties. This article aims to provide a comprehensive overview of the compound's biological activity, including relevant data tables, case studies, and research findings.

  • Chemical Name : 3-nitro-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzenesulfonamide
  • CAS Number : 1228779-96-1
  • Molecular Formula : C12H17N3O5S
  • Molecular Weight : 315.35 g/mol

The compound is primarily utilized as an intermediate in the synthesis of Venetoclax, a drug used to treat chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma (SLL). Venetoclax functions by selectively inhibiting the B-cell lymphoma 2 (BCL-2) protein, which is crucial for cancer cell survival. The structural modifications provided by the tetrahydropyran moiety enhance the compound's lipophilicity and bioavailability, contributing to its efficacy in therapeutic applications .

Anticancer Activity

  • Inhibition of BCL-2 : The primary biological activity associated with this compound is its role in synthesizing Venetoclax. Studies have demonstrated that Venetoclax effectively induces apoptosis in BCL-2-dependent cancer cells, leading to significant tumor regression in patients with CLL .
  • Case Study - Venetoclax Efficacy :
    • A clinical trial involving patients with relapsed or refractory CLL showed that Venetoclax led to an overall response rate of approximately 79% .
    • The study highlighted the importance of the compound's ability to overcome resistance mechanisms associated with traditional chemotherapeutics.

Antibacterial Activity

Recent investigations into the antibacterial properties of sulfonamide derivatives have revealed promising results:

  • In Vitro Studies : Compounds structurally similar to 3-nitro-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzenesulfonamide exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, derivatives with electron-withdrawing groups showed enhanced potency against E. coli and Staphylococcus aureus .
  • Minimum Inhibitory Concentration (MIC) :
    • A study reported that certain sulfonamide derivatives had MIC values ranging from 0.18 to 5.08 μM against various bacterial strains .
    • The presence of specific substituents on the phenyl ring was found to significantly influence antibacterial efficacy.

Data Table: Biological Activity Summary

Biological ActivityMechanism/EffectReference
Anticancer (BCL-2 Inhibition)Induces apoptosis in CLL cells
AntibacterialEffective against E. coli and S. aureus
MIC ValuesRanges from 0.18 to 5.08 μM

Q & A

(Basic) What are the key synthetic routes for 3-nitro-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzenesulfonamide?

The compound is synthesized via nucleophilic substitution or coupling reactions. A representative method involves reacting 4-fluoro-3-nitrobenzenesulfonamide with tetrahydro-2H-pyran-4-ylmethylamine in tetrahydrofuran (THF) with triethylamine (TEA) as a base. After stirring at room temperature, the product is purified via column chromatography (silica gel) to yield the compound as a bright yellow solid (90% yield). Key steps include pH adjustment during workup and solvent selection to minimize by-products .

(Basic) What spectroscopic techniques are used for structural characterization?

  • 1H/13C NMR : Aromatic protons appear at δ 8.61–6.59 ppm, with distinct signals for the tetrahydro-2H-pyran moiety (δ 3.85–1.20 ppm). The sulfonamide NH is observed at δ 8.61 ppm (t, J = 5.6 Hz) .
  • HRMS : The molecular ion [M–H]− at m/z 613.1178 confirms the molecular formula (C32H25N2O7S2) .
  • HPLC : Purity validation (≥98%) is performed using reverse-phase methods with UV detection .

(Basic) What safety precautions are required when handling this compound?

The compound has hazard codes H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Use PPE (gloves, goggles), work in a fume hood, and avoid dust formation. Store at 2–8°C in airtight containers under inert gas to prevent degradation .

(Advanced) How can reaction yields be optimized during sulfonamide coupling?

Yield variability (22–90% in evidence) depends on:

  • Temperature : Controlled addition at –40°C reduces side reactions .
  • Solvent choice : Polar aprotic solvents (THF, DMF) enhance reactivity.
  • Purification : Gradient elution in column chromatography (e.g., hexane/ethyl acetate) improves separation of sulfonamide derivatives from unreacted amines .

(Advanced) What strategies resolve by-product formation during synthesis?

  • By-product identification : LC-MS or TLC monitors intermediates like unreacted 4-fluoro-3-nitrobenzenesulfonamide.
  • pH control : Adjusting to acidic pH (3 M HCl) during workup precipitates impurities, while neutral pH retains the product in organic layers .
  • Recrystallization : Use ethanol/water mixtures to remove polar impurities .

(Advanced) How is this compound applied in medicinal chemistry research?

It serves as:

  • Intermediate for Bcl-2 inhibitors : Coupled with benzoic acid derivatives to develop venetoclax analogs targeting apoptosis pathways .
  • Bioisostere for carboxylic acids : Replaces carboxyl groups in dual MCL-1/BCL inhibitors to enhance metabolic stability .
  • Reference standard : Validated as "Venetoclax Impurity 6" for QC in ANDA submissions, requiring ≥95% purity by HPLC .

(Basic) What solubility and storage conditions ensure compound stability?

  • Solubility : Slightly soluble in DMSO and methanol; insoluble in water .
  • Storage : Store at 2–8°C in amber vials under argon. Avoid prolonged exposure to light or moisture to prevent nitro-group reduction or sulfonamide hydrolysis .

(Advanced) How to validate analytical methods for detecting this compound in complex matrices?

  • Method development : Use UPLC-MS/MS with a C18 column (mobile phase: 0.1% formic acid/acetonitrile).
  • Validation parameters : Assess linearity (1–100 ng/mL), LOD/LOQ (0.3/1 ng/mL), and recovery (>90%) in biological samples .

(Advanced) What computational tools predict its physicochemical properties?

  • LogP : Predicted as 1.412 (Schrödinger QikProp), indicating moderate lipophilicity.
  • pKa : The sulfonamide group has a pKa ~10.5, influencing ionization in physiological conditions .

(Basic) What is the role of the tetrahydro-2H-pyran moiety in its bioactivity?

The moiety enhances:

  • Metabolic stability : The oxygen atom in the pyran ring reduces CYP450-mediated oxidation.
  • Solubility : The ether linkage improves aqueous solubility compared to purely aromatic substituents .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-nitro-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzenesulfonamide
Reactant of Route 2
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3-nitro-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzenesulfonamide

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